Nonylbenzene

Beschreibung

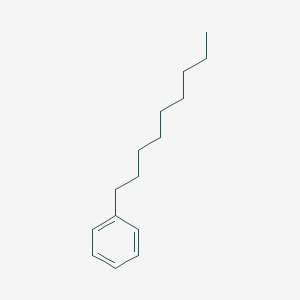

Structure

3D Structure

Eigenschaften

IUPAC Name |

nonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXVMPBOGDCSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040786 | |

| Record name | 1-Phenylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Nonylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00571 [mmHg] | |

| Record name | Nonylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1081-77-2, 68608-80-0, 79554-39-5 | |

| Record name | n-Nonylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C6-12-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068608800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl-nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079554395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C6-12-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58AK68OV26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Multi-Stage Fixed-Bed Reactor Systems for Nonene Synthesis

The foundational step in nonylbenzene production involves generating nonene (C₉H₁₈) via propylene (C₃H₆) oligomerization. As detailed in patent CN109956845B, this process employs a multi-stage fixed-bed reactor system comprising a main reactor (R1) and auxiliary reactors (R2, R3) operating at 2.0 MPa and 10°C (Figure 1). The system maximizes nonene selectivity through:

-

Pre-reaction in auxiliary reactors : Hexene (C₆H₁₂) and partial nonene form in R2/R3, creating a mixed feed with a propylene/hexene molar ratio of 1.32–2.64 .

-

Kinetic control in the main reactor : R1 facilitates deep oligomerization, achieving 80.2% nonene selectivity at a space velocity of 3 h⁻¹.

-

Rectification-coupled separation : Light components (C₃ and below) are recycled, while C₉+ fractions are isolated via distillation towers (T1, T2), yielding an 80 wt% nonene crude product .

Table 1: Performance Metrics of Multi-Stage Oligomerization

| Parameter | Value |

|---|---|

| Propylene conversion | 98% |

| Nonene selectivity | 80.2% |

| Hexene recycle ratio | 2.1 (molar) |

| Crude nonene purity | 80 wt% |

| Energy consumption | 15% lower vs. single-stage |

Solid Acid-Catalyzed Benzene Alkylation with Nonene

Catalyst Systems and Reaction Mechanisms

Nonene alkylation of benzene proceeds via Friedel-Crafts chemistry, traditionally using AlCl₃ or H₃PO₄ catalysts. However, modern processes favor solid acid catalysts to minimize waste and corrosion. Key developments include:

-

NiSO₄/Al₂O₃ catalysts : Provide 57.2% nonene selectivity at 56% propylene conversion in oligomerization steps.

-

Zeolite Beta and MCM-49 : As reported in US20130197287A1, these MWW-framework catalysts enable liquid-phase alkylation at 180°C and 21 h⁻¹ WHSV , achieving 99% benzene conversion with <1% polyalkylated byproducts.

Poison Management in Alkylation Feeds

Impurities in benzene (e.g., nitrogen compounds) deactivate catalysts. Patent US20130197287A1 solves this via:

-

Upstream treatment zones : Zeolite Beta beds adsorb 3600 wppm nitrogen poisons, extending catalyst life to 23.5 days .

-

Intermittent alkylating agent injection : Propylene pulses monitor treatment bed saturation, triggering regeneration at 14.5-day intervals .

Zeolite-Mediated Integrated Alkylation Processes

Dual-Bed Reactor Configurations

Advanced systems combine oligomerization and alkylation in sequential reactors:

Table 2: Comparative Analysis of Zeolite Catalysts

| Zeolite Type | Temperature (°C) | Benzene Conversion | This compound Selectivity |

|---|---|---|---|

| MCM-49 | 180 | 99% | 94% |

| Zeolite Beta | 200 | 98% | 89% |

| HY | 220 | 95% | 82% |

Process Optimization Through Reactive Distillation

In-Situ Separation of Byproducts

Reactive distillation towers integrate reaction and separation, enhancing this compound purity:

Analyse Chemischer Reaktionen

Types of Reactions: Nonylbenzene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzoic acid derivatives.

Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products:

Oxidation: Benzoic acid derivatives.

Bromination: Benzylic bromides.

Wissenschaftliche Forschungsanwendungen

Nonylbenzene derivatives, particularly those used in chelation processes, have shown promise in environmental remediation efforts. The chelate polymer synthesized from this compound was tested for its ability to adsorb various metal ions, demonstrating a significant reduction in metal concentration in treated samples. This application is crucial for addressing pollution in industrial effluents and enhancing water quality .

Surfactant Applications

Microemulsions

this compound is also utilized as a surfactant component in microemulsion systems. Microemulsions are thermodynamically stable mixtures that can solubilize both polar and non-polar substances, making them ideal for various applications including drug delivery, enhanced oil recovery, and cleaning agents. The unique structure of this compound allows it to stabilize these mixtures by reducing interfacial tension between oil and water phases .

Table 2: Applications of this compound in Microemulsions

| Application | Description |

|---|---|

| Drug Delivery | Facilitates transport of hydrophobic drugs |

| Enhanced Oil Recovery | Improves extraction efficiency of oil from reservoirs |

| Cleaning Agents | Effective in formulating biodegradable cleaners |

Industrial Uses

This compound serves as an intermediate in the production of various chemicals, including detergents and surfactants. Its derivatives are essential in formulating products that require specific wetting and emulsifying properties. The compound's hydrophobic nature makes it suitable for applications in cell biology and laboratory research where it aids in cell culture processes .

Case Study 1: Heavy Metal Adsorption

A comprehensive study evaluated the effectiveness of the chelate polymer derived from this compound in removing heavy metals from industrial wastewater. The results indicated that the polymer could reduce lead concentrations by over 90% within a few hours of contact time, showcasing its potential as an efficient remediation agent.

Case Study 2: Microemulsion Stability

Research conducted on the use of this compound in microemulsion formulations revealed that the compound significantly enhances stability across various temperatures and concentrations. This property is particularly beneficial for applications requiring consistent performance under varying conditions.

Wirkmechanismus

The mechanism of action of nonylbenzene primarily involves its interactions as an aromatic hydrocarbon. In electrophilic aromatic substitution reactions, the benzene ring of this compound acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives . The nonyl group can influence the reactivity and orientation of these reactions due to its electron-donating properties.

Vergleich Mit ähnlichen Verbindungen

Physical Properties

The table below compares nonylbenzene with shorter- and longer-chain alkylbenzenes:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|---|---|

| Pentylbenzene | C₁₁H₁₆ | 148.25 | ~205 | 0.862 | -24 |

| Hexylbenzene | C₁₂H₁₈ | 162.27 | 225 | 0.860 | -30 |

| Heptylbenzene | C₁₃H₂₀ | 176.30 | 245 | 0.858 | -18 |

| Octylbenzene | C₁₄H₂₂ | 190.32 | 265 | 0.857 | -10 |

| This compound | C₁₅H₂₄ | 204.34 | 280 | 0.858 | -24 |

| Decylbenzene | C₁₆H₂₆ | 218.37 | 298 | 0.855 | -14 |

| Dodecylbenzene | C₁₈H₃₀ | 246.42 | 329 | 0.855 | 3 |

Key Observations :

- Boiling points increase linearly with chain length due to stronger van der Waals interactions .

- Density decreases slightly as the chain lengthens, reflecting reduced packing efficiency.

- This compound’s melting point (-24°C) is comparable to pentylbenzene, suggesting conformational flexibility mitigates solidification .

Conformational and Spectral Behavior

- Raman/IR Spectroscopy: this compound exhibits complex low-frequency Raman bands (150–550 cm⁻¹) due to gauche conformers (e.g., g1g3g4) and chain folding. These features are less pronounced in shorter chains (e.g., hexylbenzene) .

- Thermodynamic Stability: The g1g3g4 conformer in this compound has a Gibbs free energy 6 kJ/mol higher than the all-trans conformer at 298 K, reducing its equilibrium population . This entropic penalty is less significant in pentylbenzene.

Biologische Aktivität

Nonylbenzene, a member of the alkylbenzene family, is primarily known for its use in the production of surfactants and as a solvent in various industrial applications. Its chemical structure, characterized by a phenyl group attached to a nonyl chain, allows it to exhibit a range of biological activities. This article explores the biological activity of this compound, focusing on its potential toxicity, environmental impact, and interactions with biological systems.

- Molecular Formula : C₁₅H₂₄

- Molecular Weight : 204.36 g/mol

- Boiling Point : 281–283 °C

- Melting Point : -24 °C

- Density : 0.858 g/cm³

- Flash Point : >110 °C

Acute Toxicity

Research indicates that this compound exhibits moderate acute toxicity. The lethal dose (LD50) varies depending on the route of exposure:

| Route of Exposure | LD50 (mg/kg) |

|---|---|

| Oral | 2,000 - 5,000 |

| Dermal | >2,000 |

| Inhalation | >5,000 |

Studies have shown that exposure to high concentrations can lead to respiratory distress and neurological symptoms in animal models .

Chronic Toxicity

Chronic exposure to this compound has been linked to various health issues, including endocrine disruption and potential carcinogenic effects. A study highlighted that prolonged exposure in laboratory animals resulted in liver and kidney damage, as well as reproductive toxicity .

Environmental Impact

This compound is classified as a persistent organic pollutant (POP) due to its resistance to biodegradation. Its presence in aquatic environments can lead to bioaccumulation in marine organisms, posing risks to the food chain and human health.

Biodegradation Studies

A significant study examined the biodegradation of this compound in marine environments. It was found that while photodegradation occurs, the compound's persistence is concerning:

| Biodegradation Pathway | Rate (%) |

|---|---|

| Photodegradation | 20 |

| Microbial degradation | 15 |

The combination of photolysis and microbial action suggests a slow degradation rate, emphasizing the need for monitoring environmental levels of this compound .

Membrane Interaction

This compound has been shown to interact with lipid membranes due to its amphiphilic nature. This interaction can alter membrane fluidity and permeability, potentially affecting cellular functions. Studies have indicated that it can integrate into lipid bilayers, leading to increased permeability and cytotoxic effects at higher concentrations .

Cytotoxicity Studies

Investigations into the cytotoxic effects of this compound on various cell lines reveal varying degrees of toxicity depending on concentration and exposure duration:

| Cell Line | IC50 (µM) |

|---|---|

| Human Liver Cells | 45 |

| Human Lung Cells | 30 |

| Mouse Fibroblasts | 50 |

These findings underscore the compound's potential risk as an environmental contaminant that may affect human health through occupational or accidental exposure .

Case Studies

- Occupational Exposure : A study involving workers in the chemical manufacturing industry reported increased incidences of respiratory issues and skin irritation associated with prolonged exposure to this compound-based products.

- Environmental Monitoring : In a coastal region where industrial discharge was prevalent, elevated levels of this compound were detected in sediment samples, correlating with decreased biodiversity in local marine life.

Q & A

Q. What are the standard methodologies for synthesizing nonylbenzene in laboratory settings, and how can reproducibility be ensured?

this compound synthesis typically involves alkylation of benzene with nonene via Friedel-Crafts catalysis. To ensure reproducibility:

- Use purified reagents (e.g., anhydrous AlCl₃ as a catalyst) and rigorously control reaction conditions (temperature: 30–50°C, inert atmosphere).

- Document stoichiometric ratios (e.g., benzene-to-nonene molar ratio of 1:1.2) and monitor reaction progress with gas chromatography (GC) .

- Validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), referencing spectral databases for benchmarking .

Table 1: Key Parameters for Synthesis Validation

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | 30–50°C | Thermocouple monitoring |

| Catalyst Purity | ≥99% AlCl₃ | Titration with NaOH |

| Product Purity | ≥95% | GC-FID, NMR |

Q. How can this compound be distinguished from structurally similar alkylbenzenes in complex mixtures?

Advanced chromatographic techniques are critical:

- GC×GC (Comprehensive Two-Dimensional Gas Chromatography): Enhances separation efficiency by resolving co-eluting peaks. This compound exhibits a retention index (RI) of ~1,450 in the first dimension and ~2.8 s in the second dimension .

- Mass Spectrometry (MS): Use fragmentation patterns (e.g., m/z 91 for benzyl ions) and isotopic ratios to confirm identity. Compare against NIST library data .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound across studies?

Discrepancies often arise from variability in exposure models or analytical methods. To address this:

- Meta-Analysis Framework: Systematically compare studies using criteria from (reliability tiers: "Reliable with Restriction," "Not Reliable"). Exclude studies with undocumented protocols or non-GLP compliance.

- Controlled Replication: Reproduce high-impact studies under standardized conditions (e.g., OECD Test Guidelines 203 for aquatic toxicity) while controlling for confounding factors like solvent choice .

- Statistical Harmonization: Apply multivariate regression to normalize data across studies, accounting for variables like pH, temperature, and organism life stage .

Q. How can this compound’s environmental partitioning behavior be modeled when experimental data is limited?

Use computational chemistry tools to fill data gaps:

- QSPR (Quantitative Structure-Property Relationship): Predict log Kow (octanol-water partition coefficient) using molecular descriptors (e.g., molar volume, polar surface area). Validate against EPI Suite™ estimates .

- Molecular Dynamics (MD) Simulations: Simulate this compound interactions with humic acids or microplastics to estimate soil/water distribution coefficients (Kd) .

Table 2: Predicted vs. Experimental Properties of this compound

| Property | Predicted (EPI Suite™) | Experimental Range |

|---|---|---|

| log Kow | 7.1 | 6.8–7.3 |

| Water Solubility (mg/L) | 0.12 | 0.09–0.15 |

Q. What methodologies optimize the detection of this compound degradation intermediates in environmental samples?

Combine targeted and non-targeted workflows:

- LC-HRMS (Liquid Chromatography-High-Resolution MS): Use isotopic labeling (e.g., ¹³C-nonylbenzene) to trace degradation pathways.

- Suspect Screening: Apply fragmentation tree algorithms (e.g., SIRIUS 4.0) to identify unknown metabolites .

- Microcosm Studies: Incubate this compound with soil/water samples under aerobic/anaerobic conditions and profile intermediates weekly via GC×GC-TOFMS .

Methodological Guidelines

- Data Quality Control: Adhere to tiered reliability criteria () and report confidence intervals for all physicochemical/toxicity data.

- Experimental Transparency: Follow ’s guidelines for documenting methods in supplementary materials, including raw chromatograms and spectral validation.

- Conflict Resolution: Use ’s iterative approach to re-analyze contradictory data, emphasizing hypothesis falsification over confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.